molecular formula C25H33N3O6S2 B11213800 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11213800
M. Wt: 535.7 g/mol
InChI Key: DIQJKGKMBVKWCB-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyridine core, which is known for its biological activity, and a morpholine sulfonyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its combination of a thienopyridine core with a morpholine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H33N3O6S2

Molecular Weight

535.7 g/mol

IUPAC Name

methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H33N3O6S2/c1-15(2)27-11-10-20-21(14-27)35-24(22(20)25(30)33-5)26-23(29)18-6-8-19(9-7-18)36(31,32)28-12-16(3)34-17(4)13-28/h6-9,15-17H,10-14H2,1-5H3,(H,26,29)

InChI Key

DIQJKGKMBVKWCB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC

Origin of Product

United States

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